Methyl 2-[(2-nitrophenyl)amino]acetate
Overview
Description
Methyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . . This compound is characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an amino group (-NH-) and an ester group (-COOCH₃).
Preparation Methods
Methyl 2-[(2-nitrophenyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[(2-nitrophenyl)amino]acetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids.
Scientific Research Applications
Methyl 2-[(2-nitrophenyl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2-nitrophenyl)amino]acetate and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes and receptors in biological systems . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Methyl 2-[(2-nitrophenyl)amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate: This compound has a bromine atom attached to the phenyl ring, which can influence its reactivity and biological activity.
Methyl 2-[(2-nitrophenyl)amino]propanoate: This compound has a propanoate ester group instead of an acetate ester group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for a variety of chemical modifications and applications in different fields.
Biological Activity
Methyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and applications based on diverse scientific studies.
Chemical Structure and Properties
This compound features a nitro group attached to a phenyl ring, an amino group, and an ester functional group. Its molecular formula is , and it exhibits both electrophilic and nucleophilic characteristics due to the presence of the nitro and amino groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Redox Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and ability to form hydrogen bonds with biomolecules, influencing enzyme interactions and metabolic pathways.
- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 4 |
Bacillus subtilis | 32 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that certain derivatives showed cytotoxic effects against cancer cell lines, such as:
- HeLa Cells : IC50 values ranged from 5 to 15 µM.
- MCF-7 Cells : IC50 values were reported between 10 to 20 µM.
These findings highlight the compound's potential in cancer therapy development .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their analogs . -
Cytotoxicity and Antiviral Activity :
Another investigation assessed the cytotoxicity and antiviral activity of synthesized derivatives. The study found that certain modifications increased selectivity indices significantly, suggesting potential applications in antiviral drug development .
Properties
IUPAC Name |
methyl 2-(2-nitroanilino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQOTHBVHDCEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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